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Introduction and Fundamental Properties

Enalapril maleate is an angiotensin-converting enzyme inhibitor widely used in the management of

hypertension and heart failure. As a prodrug, enalapril maleate requires biotransformation to its active

metabolite, enalaprilat, to exert its therapeutic effects. Understanding its biopharmaceutical properties is

crucial for formulation development and optimizing therapeutic outcomes. According to the

Biopharmaceutics Classification System (BCS), enalapril maleate is provisionally classified as a BCS

Class III compound, characterized by high solubility and low permeability, which presents unique

challenges for drug development [1] [2]. This comprehensive review examines the critical physicochemical

and biopharmaceutical properties of enalapril maleate, with particular focus on factors influencing its

solubility, permeability, and absorption characteristics.

The molecular structure of enalapril maleate features both acidic and basic functional groups, enabling it to

interact with both anionic and cationic polymers. The presence of these ionizable groups (pKa 2.97 for the

acidic group and pKa 5.35 for the basic group in enalapril, plus the maleate counterion with pKa1 1.88 and

pKa2 6.22) plays a crucial role in its pH-dependent solubility and potential for ionic interactions with

pharmaceutical excipients [1]. These properties significantly influence formulation strategies and stability

considerations.
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Table 1: Fundamental Properties of Enalapril Maleate

Property Value Reference

Chemical Formula C₂₀H₂₈N₂O₅·C₄H₄O₄ [2]

Molecular Weight 492.5 g/mol [2]

BCS Classification Class III (High Solubility, Low Permeability) [1] [2]

Bioavailability ~60% (as enalapril) [3]

Tmax (enalapril) ~1 hour [3] [4]

Tmax (enalaprilat) 3-4 hours [3]

Solubility and Partitioning Characteristics

pH-Dependent Solubility Profile

Enalapril maleate exhibits marked pH-dependent solubility behavior, which has significant implications

for its formulation design and performance. The solubility ranges from approximately 25 mg/mL at pH 3.5

(classified as sparingly soluble) to approximately 200 mg/mL at pH 7.0 (classified as freely soluble) [2]. This

solubility enhancement in neutral to slightly basic conditions is attributed to the ionization state of the

molecule across different pH values. The highest solubility is observed at pH 7.0, while solubility decreases

under acidic conditions, which is particularly relevant for gastric environment exposure.

The dose/solubility ratio, a critical parameter for BCS classification, has been calculated at approximately

1.6 mL for a 40 mg dose (the highest single dose administered) across the physiological pH range of 1.2-6.8,

confirming its high solubility characteristics according to regulatory standards [2]. This high solubility is

maintained at physiological temperature (37°C), with experimental data confirming solubility exceeding 5

mg/mL throughout the gastrointestinal pH range.

Table 2: Solubility Profile of Enalapril Maleate
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pH Condition Solubility (mg/mL) Classification Temperature

pH 1.2 >5 Soluble 37°C

pH 3.5 ~25 Sparingly Soluble Ambient

pH 4.2 (Isoelectric Point) >5 Soluble 37°C

pH 6.8 >5 Soluble 37°C

pH 7.0 ~200 Freely Soluble Ambient

Partition Coefficient and Lipophilicity

The experimental log P (partition coefficient) value for enalapril is -0.43 to -0.13, indicating its hydrophilic

nature [2]. This low partition coefficient correlates with the observed low membrane permeability and

presents challenges for passive transcellular absorption. The calculated log P values range from 0.73 to 2.45

depending on the method used, though these calculated values consistently overestimate the actual

lipophilicity, highlighting the importance of experimental verification in predicting biopharmaceutical

behavior [2].

Permeability and Absorption Mechanisms

Intestinal Permeability and Transport Pathways

Enalapril maleate demonstrates low intestinal permeability, which is the limiting factor for its absorption

and the primary reason for its BCS Class III classification [1]. Several transport mechanisms have been

investigated for enalapril:

Passive Diffusion: The low lipophilicity of enalapril results in limited passive transcellular absorption,
though paracellular pathway may contribute to its absorption profile.

Carrier-Mediated Transport: Evidence suggests that enalapril is a substrate for OATP1B1 and
OATP1B3 transporters (organic anion transporting polypeptides), which play a role in its hepatic

uptake and subsequent metabolism to enalaprilat [2].
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Peptide Transporters: While early hypotheses suggested potential interaction with H+/peptide

transporters, subsequent research has indicated that enalapril is not a substrate for these
transporters [2].

The absolute bioavailability of enalapril as the parent drug is approximately 60%, while the active

metabolite enalaprilat exhibits significantly lower bioavailability (~40%) when administered directly,

confirming the permeability-limited absorption [3]. Food intake has been reported to have minimal effect on

enalapril absorption, supporting the conclusion that its absorption is not significantly influenced by dietary

factors [3].
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Figure 1: Enalapril Absorption and Metabolic Activation Pathway

Strategies for Permeability Enhancement

Several innovative approaches have been investigated to overcome the permeability limitations of enalapril

maleate:

Polyelectrolyte Complexation: Complexation with cationic polymers such as Eudragit E100 has

demonstrated significant potential for enhancing intestinal permeability. Studies have shown that the

(EU-EnM)30 complex increases permeability in everted rat intestine models and improves oral

bioavailability, as evidenced by increased urine recovery in rat studies [1]. The mechanism involves

ionic interaction between the cationic polymer and the anionic groups of enalapril maleate,

potentially altering membrane interaction properties.

Transdermal Delivery Systems: Development of transdermal formulations has been explored as an

alternative strategy to bypass the intestinal permeability limitations, though the oral route remains
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preferred for clinical use [1].

In-situ Salt Formation: The formation of alkaline salts "in situ" using ionic excipients such as sodium

hydrogen carbonate has shown promise in improving stability and potentially influencing dissolution

characteristics, though with less direct impact on permeability [5].

Formulation Challenges and Stability Considerations

Stability Issues and Degradation Pathways

Enalapril maleate exhibits significant stability challenges in solid dosage forms, primarily due to its

susceptibility to hydrolysis and intramolecular cyclization:

Diketopiperazine Formation: Under acidic conditions (pH < 3) and in the presence of moisture,

enalapril undergoes internal nucleophilic cyclization to form diketopiperazine (DKP), a toxic
degradation product [5].

Diacid Formation: At higher pH values (pH > 5), hydrolytic cleavage of the ethoxy carbonyl group
leads to the formation of enalaprilat (diacid impurity), which is also the active metabolite but

represents an undesirable degradation pathway in formulations [5].
Excipient Interactions: Enalapril maleate demonstrates compatibility issues with common

pharmaceutical excipients including microcrystalline cellulose, magnesium stearate, calcium
phosphates, starch, sodium starch glycolate, crospovidone, and croscarmellose sodium [1]. These

interactions can accelerate degradation processes.

The degradation kinetics are strongly influenced by environmental factors, particularly temperature and

humidity, with water content playing a critical role in hydrolytic degradation pathways [1] [5].

Stabilization Strategies

Multiple formulation approaches have been developed to address the stability challenges:

pH Modification: Adjusting the microenvironment pH to the range of 5.5-7.0 using alkaline ionic
excipients such as sodium carbonate, sodium hydrogen carbonate, or magnesium oxide can

effectively reduce DKP formation [5].
In-situ Salt Formation: Utilizing sodium hydrogen carbonate in a 1:3 molar ratio with enalapril
maleate in water-ethanolic granulation fluids has proven effective in stabilizing the molecule against
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hydrolytic deethylation [5].

Complexation Approaches: Formation of inclusion complexes with cyclodextrins or ionic complexes
with polymers like Eudragit E100 provides physical and chemical protection against degradation [1].

Coating Technologies: Application of protective coatings using cellulose derivatives creates a barrier
against environmental factors, particularly moisture [5].

Table 3: Stability Challenges and Formulation Solutions

Stability Challenge
Primary Degradation
Products

Stabilization Strategies

Hydrolytic
Degradation

Enalaprilat (Diacid) Microenvironment pH control (5.5-7.0), moisture-
protective packaging, in-situ salt formation

Intramolecular
Cyclization

Diketopiperazine (DKP) pH modification, complexation with cyclodextrins or
polymers

Excipient
Incompatibility

Variable degradation
products

Careful excipient selection, avoidance of reactive
excipients, compatibility screening

Oxidative
Degradation

Colored oxidation
products

Antioxidants (ascorbic acid), hydrogenated oils,
oxygen-barrier packaging

Experimental Methodologies and Assessment
Protocols

Solubility and Dissolution Studies

Equilibrium Solubility Method: This standardized protocol provides reliable determination of enalapril

maleate solubility across the physiological pH range:

Prepare buffer solutions covering pH 1.2, 4.2, 6.8, and 7.5 using standard pharmacopeial buffers
Add excess enalapril maleate to each buffer solution in sealed containers

Maintain at constant temperature (37°C ± 0.5°C) with continuous agitation for at least 24 hours
Filter samples through 0.45μm membrane filters, discard initial filtrate

Analyze drug concentration in filtrate using validated HPLC methods with UV detection

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 10 Tech Support

https://www.sciencedirect.com/science/article/abs/pii/S0939641125001675
https://www.sciencedirect.com/science/article/abs/pii/S0928098714000050
https://www.sciencedirect.com/science/article/abs/pii/S0939641125001675
https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://www.smolecule.com/products/s007505?utm_src=pdf-body
https://www.smolecule.com/products/s007505?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Confirm equilibrium by measuring concentrations at additional time points (e.g., 48 hours) [2]

Dissolution Testing: For quality control purposes, dissolution testing using USP Apparatus 2 (paddles) at 50

rpm with 900 mL of dissolution medium at 37°C ± 0.5°C is recommended. Multiple media should be

employed including 0.1N HCl (pH 1.2) and phosphate buffers (pH 4.5 and 6.8) to fully characterize

dissolution behavior [2].

Permeability Assessment Methods

Everted Intestinal Sac Model: This ex vivo model provides reliable assessment of intestinal permeability

enhancement strategies:

Prepare everted intestinal sacs from rat jejunum segments (approximately 4-5 cm in length)

Fill sacs with oxygenated Krebs-Ringer bicarbonate buffer solution
Immerse sacs in enalapril maleate solutions (with and without permeability enhancers) in

oxygenated tissue culture media
Maintain at 37°C with continuous oxygenation throughout experiment

Sample both mucosal and serosal sides at predetermined time intervals
Analyze samples using HPLC with fluorescence detection for maximum sensitivity

Calculate apparent permeability coefficients (Papp) based on serosal accumulation over time [1]

In Vivo Bioavailability Studies: To correlate permeability enhancements with therapeutic outcomes:

Administer enalapril formulations to animal models (typically rats) following appropriate ethical

guidelines
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours)

Separate plasma by centrifugation and analyze enalapril and enalaprilat concentrations using LC-
MS/MS methods

Calculate pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞
For urinary excretion studies, collect urine over 24-48 hours and measure cumulative drug and

metabolite excretion [1]
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Figure 2: Comprehensive Experimental Workflow for Enalapril Maleate Formulation Development

Conclusion and Future Perspectives

Enalapril maleate presents a classic case of a BCS Class III drug substance, with formulation development

challenges centered around its low permeability and stability issues rather than solubility limitations. The

pH-dependent solubility profile, while favorable for dissolution in the intestinal environment, does not

compensate for the inherent permeability constraints that limit its absorption. The documented stability

challenges, particularly susceptibility to hydrolysis and cyclization, further complicate formulation design.

The most promising development approaches include:

Polyelectrolyte complexation with cationic polymers such as Eudragit E100, which has

demonstrated significant potential for enhancing intestinal permeability and oral bioavailability
In-situ salt formation with alkaline excipients to stabilize the molecule against degradation while

maintaining favorable dissolution characteristics
Comprehensive excipient compatibility screening to avoid interactions that accelerate

degradation
Advanced delivery systems including transdermal formulations for alternative administration routes

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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